molecular formula C10H11ClN2 B1417254 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile CAS No. 1018527-18-8

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile

Cat. No. B1417254
CAS RN: 1018527-18-8
M. Wt: 194.66 g/mol
InChI Key: FEGOCGJYDBEFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile (CEAN) is an organic compound with potential applications in the fields of chemical synthesis, scientific research, and medical treatments. It is a versatile compound due to its multiple functional groups, which can be used to form a variety of molecules. CEAN has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Chromatographic Separation in Biological Samples

Research has developed a high-performance liquid chromatographic method for determining 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites in biological samples, using acetonitrile in the solvent system (Liu & Franklin, 1985).

Photochemical Decarboxylation Studies

Studies on the irradiation of 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid in acetonitrile have been conducted, leading to the formation of corresponding thiazole, thiazoline, and benzonitrile, providing insights into the mechanistic aspects of photochemical reactions (Suzuki et al., 1976).

Study of Rhodamine 6G Hexachloridostannate(IV) Acetonitrile Disolvate

Research on the title compound, involving ethylamino and acetonitrile components, focuses on its structural properties and interactions, contributing to the understanding of chemical bonding and molecular interactions (Venkatraman, Sitole, & Fronczek, 2007).

Electrochemical Oxidation in Photoluminescent Materials

A study investigates the electrooxidation of 2-amino-3-cyano-4-phenylthiophene in acetonitrile, identifying new classes of photoluminescent materials. This research provides a deeper understanding of electrochemical behavior and its application in developing photoluminescent materials (Ekinci et al., 2000).

Liquid-liquid Partition Chromatography

This research outlines two partition chromatographic systems using acetonitrile, contributing to the development of more efficient separation techniques in chromatography (Corbin, Schwartz, & Keeney, 1960).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(ethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-2-13-10(7-12)8-3-5-9(11)6-4-8/h3-6,10,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGOCGJYDBEFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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